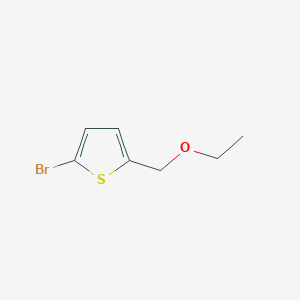

2-Bromo-5-(ethoxymethyl)thiophene

CAS No.: 1065184-21-5

Cat. No.: VC11688157

Molecular Formula: C7H9BrOS

Molecular Weight: 221.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1065184-21-5 |

|---|---|

| Molecular Formula | C7H9BrOS |

| Molecular Weight | 221.12 g/mol |

| IUPAC Name | 2-bromo-5-(ethoxymethyl)thiophene |

| Standard InChI | InChI=1S/C7H9BrOS/c1-2-9-5-6-3-4-7(8)10-6/h3-4H,2,5H2,1H3 |

| Standard InChI Key | AKCZPTUAEIAAFC-UHFFFAOYSA-N |

| SMILES | CCOCC1=CC=C(S1)Br |

| Canonical SMILES | CCOCC1=CC=C(S1)Br |

Introduction

Synthesis of 2-Bromo-5-(ethoxymethyl)thiophene

Bromination Strategies

While no direct synthesis protocol exists for 2-bromo-5-(ethoxymethyl)thiophene, analogous bromination methods for thiophenes provide a foundational approach:

-

Direct Bromination: Thiophene derivatives are brominated using bromine or bromine donors in the presence of catalysts. For example, 2-bromo-5-methylthiophene is synthesized via bromine addition in acetic acid . Adapting this method, 5-(ethoxymethyl)thiophene could undergo bromination at the 2-position using -mediated bromine activation in a sulfuric acid medium .

-

Etherification Post-Bromination: Alternatively, bromination could precede ethoxymethyl group introduction. For instance, 2-bromothiophene might undergo Friedel-Crafts alkylation with chloromethyl ethyl ether, though regioselectivity challenges must be addressed .

Table 1: Hypothetical Synthesis Parameters

Physical and Chemical Properties

Physicochemical Characteristics

Extrapolating from 2-bromo-5-methylthiophene and benzothiophene derivatives :

Table 2: Estimated Properties of 2-Bromo-5-(ethoxymethyl)thiophene

Spectroscopic Data

-

: Expected signals include a singlet for the ethoxymethyl -OCHCH (δ 3.5–3.7 ppm) and aromatic protons (δ 6.8–7.2 ppm).

-

IR: Stretching vibrations for C-Br (~550 cm), C-S (700 cm), and ether C-O (1100 cm) .

Reactivity and Functionalization

Cross-Coupling Reactions

The bromine atom enables metal-catalyzed cross-couplings, such as:

-

Suzuki-Miyaura Coupling: To introduce aryl/heteroaryl groups at the 2-position, forming biaryl structures .

-

Buchwald-Hartwig Amination: For installing amine functionalities, relevant in drug discovery .

Applications in Research and Industry

Pharmaceutical Intermediates

Thiophene derivatives are pivotal in drug synthesis. For example:

-

Antimicrobial Agents: Analogous compounds exhibit activity against E. coli and S. aureus .

-

Antioxidants: Ethoxymethyl groups may enhance radical scavenging, as seen in Schiff base derivatives .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume